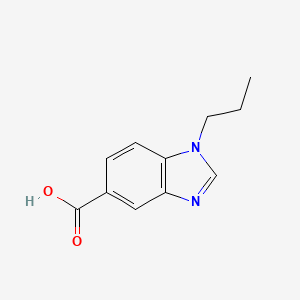

1-Propyl-1H-benzoimidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

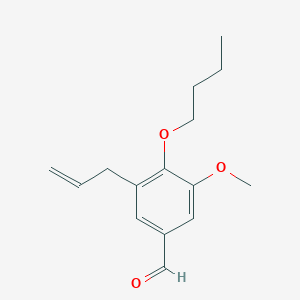

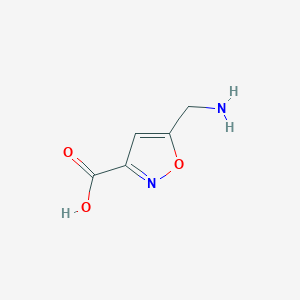

1-Propyl-1H-benzoimidazole-5-carboxylic acid is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is a derivative of benzimidazole .

Molecular Structure Analysis

The InChI code for 1-Propyl-1H-benzoimidazole-5-carboxylic acid is 1S/C11H12N2O2/c1-2-5-13-7-12-9-6-8 (11 (14)15)3-4-10 (9)13/h3-4,6-7H,2,5H2,1H3, (H,14,15) . The structure of this compound can be analyzed using this InChI code.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propyl-1H-benzoimidazole-5-carboxylic acid include a molecular weight of 204.23 and a molecular formula of C11H12N2O2 .Aplicaciones Científicas De Investigación

Medicine: Antimicrobial Applications

1-Propyl-1H-benzoimidazole-5-carboxylic acid: has been identified to possess antimicrobial properties. Research suggests that compounds within this chemical group can act as antibacterial and antifungal agents . This application is crucial in the development of new medications to combat resistant strains of bacteria and fungi.

Material Science: Advanced Battery Science

The compound’s properties are being explored in material science, particularly in the development of advanced battery technologies . Its chemical stability and potential conductivity make it a candidate for creating more efficient energy storage materials.

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 1-Propyl-1H-benzoimidazole-5-carboxylic acid can be used as a reagent or a reference standard in the chemical analysis of various substances. Its well-defined properties allow for accurate calibration and validation of analytical methods .

Biochemistry: Drug Development

Lastly, in biochemistry, this compound’s interaction with biological molecules can be studied for drug development purposes. It could serve as a building block for creating new drugs, especially those targeting microbial infections or related to enzyme inhibition .

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Propyl-1H-benzoimidazole-5-carboxylic acid primarily targets specific enzymes and receptors involved in various biochemical pathways. These targets often include enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling and metabolic regulation .

Mode of Action

The compound interacts with its targets by binding to the active sites of enzymes or receptor sites on cells. This binding can either inhibit or activate the target, leading to changes in cellular activity. For instance, if the compound inhibits a kinase, it may prevent the phosphorylation of downstream proteins, altering cellular responses .

Biochemical Pathways

1-Propyl-1H-benzoimidazole-5-carboxylic acid affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolic regulation. By modulating enzyme activity or receptor signaling, the compound can influence pathways such as the MAPK/ERK pathway, which is critical for cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of 1-Propyl-1H-benzoimidazole-5-carboxylic acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in altered enzyme activity or receptor signaling, leading to changes in cellular functions such as proliferation, apoptosis, or metabolic processes. These changes can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .

Propiedades

IUPAC Name |

1-propylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-6-8(11(14)15)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCPALYFUUONGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602558 |

Source

|

| Record name | 1-Propyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-benzoimidazole-5-carboxylic acid | |

CAS RN |

369630-71-7 |

Source

|

| Record name | 1-Propyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

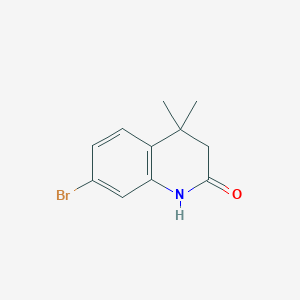

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)

![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)